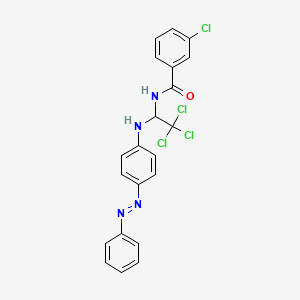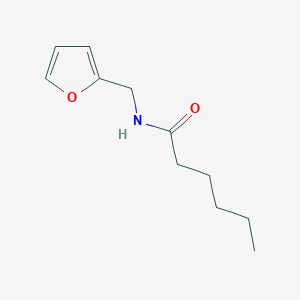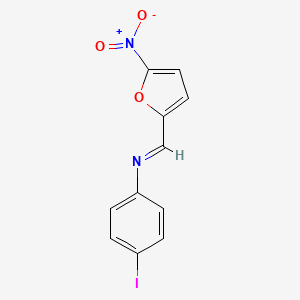
2,2'-(Octylimino)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Octylimino)diacetic acid is an organic compound characterized by the presence of an octyl group attached to an imino diacetic acid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octylimino)diacetic acid typically involves the reaction of octylamine with chloroacetic acid under basic conditions. The general reaction scheme is as follows:
Starting Materials: Octylamine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: Octylamine is added to a solution of chloroacetic acid in water. Sodium hydroxide is then added to maintain the pH. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is isolated by acidifying the reaction mixture and extracting the compound using an organic solvent.
Industrial Production Methods: Industrial production of 2,2’-(Octylimino)diacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. Industrial reactors and automated systems are used to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(Octylimino)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of octanoic acid and diacetic acid derivatives.
Reduction: Formation of octylamine derivatives.
Substitution: Formation of substituted imino diacetic acid derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Octylimino)diacetic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2,2’-(Octylimino)diacetic acid involves its ability to chelate metal ions. The imino and carboxyl groups coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and enhance the solubility and stability of metal ions in different environments.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar coordination properties but a different structural framework.
Nitrilotriacetic acid (NTA): Another chelating agent with a similar imino diacetic acid structure but lacking the octyl group.
Uniqueness: 2,2’-(Octylimino)diacetic acid is unique due to the presence of the octyl group, which imparts hydrophobic characteristics, making it suitable for applications requiring amphiphilic properties. This distinguishes it from other chelating agents like EDTA and NTA, which are more hydrophilic.
Propiedades
Número CAS |
56004-53-6 |
|---|---|
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-[carboxymethyl(octyl)amino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13(9-11(14)15)10-12(16)17/h2-10H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
IHWFWYCNJLFHPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)



![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)
![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)
